(1S)-2,2-dimethyl-1-phenylpropan-1-amine
Description
Significance of Chiral Amines in Synthetic Methodologies
Chiral amines are of profound importance in modern synthetic organic chemistry. They are integral components of numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Nearly 80% of top-selling small-molecule drugs contain at least one nitrogen atom, with a significant portion containing a non-racemic chiral amine or a related moiety. nih.gov Their significance stems from several key roles they play in synthesis:
Chiral Building Blocks: Enantiomerically pure amines serve as starting materials for the synthesis of more complex chiral molecules, incorporating their stereogenic center into the final target. nih.gov
Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct a subsequent reaction, such as alkylation or aldol (B89426) addition, to proceed with high diastereoselectivity. wikipedia.orgillinois.edu After the desired stereocenter is set, the auxiliary can be cleaved and often recovered. wikipedia.orgillinois.edu
Resolution Agents: Chiral amines are widely used to resolve racemic mixtures of chiral acids. The amine reacts with the racemic acid to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.
Chiral Catalysts and Ligands: Amines and their derivatives can act as organocatalysts or as ligands for metal catalysts in a vast array of enantioselective reactions, including hydrogenations, Michael additions, and Mannich reactions. rsc.orgmdpi.com
The versatility of chiral amines makes them a cornerstone of asymmetric synthesis, enabling the efficient and selective production of single-enantiomer compounds. nih.gov
Overview of (1S)-2,2-dimethyl-1-phenylpropan-1-amine as a Stereodefined Building Block
This compound, with its defined (S)-configuration at the carbon bearing the amino and phenyl groups, is classified as a stereodefined building block. Its structure is notable for the significant steric hindrance provided by the neopentyl-like framework (the 2,2-dimethylpropyl group) positioned next to the chiral center. This steric bulk is a critical feature that can influence the stereochemical outcome of reactions in which it participates.
The primary amine group is a versatile functional handle, capable of undergoing transformations such as acylation, alkylation, and imine formation. This allows for its incorporation into larger, more complex molecular architectures. One of the principal applications for a commercially available chiral amine like this is as a resolving agent for racemic carboxylic acids.
While the specific use of this compound as a chiral auxiliary in a well-documented, complex synthesis is not widely detailed in scientific literature, its structural characteristics make it a candidate for such applications. Chiral auxiliaries function by being temporarily incorporated into a molecule to control the stereochemical course of a reaction. wikipedia.org The steric hindrance of the tert-butyl group in this compound could effectively shield one face of a reactive intermediate, thereby directing an incoming reagent to the opposite face and inducing high stereoselectivity.
The synthesis of the amine itself can be accomplished through methods such as the reductive amination of the corresponding ketone, 2,2-dimethyl-1-phenylpropan-1-one. For enantioselective routes, biocatalytic methods employing transaminases can provide high enantiomeric purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (1S)-1-phenyl-2,2-dimethylpropan-1-amine |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Chirality | (S)-configuration |
| Classification | Primary benzylic amine |
Historical Context of Enantiomerically Pure Amine Research
The study of enantiomerically pure compounds dates back to 1848 with Louis Pasteur's foundational work separating the mirror-image crystals of a tartrate salt. nih.gov However, the molecular basis of this phenomenon—the tetrahedral carbon atom—was not proposed until 1874 by Le Bel and van't Hoff. nih.gov These discoveries laid the groundwork for the entire field of stereochemistry.
The strategic use of chiral molecules to control reactions, known as asymmetric synthesis, began to develop significantly in the latter half of the 20th century. A major breakthrough in the use of chiral amines and their derivatives as synthetic tools came with the introduction of chiral auxiliaries. E. J. Corey in 1975 (using chiral 8-phenylmenthol) and Barry Trost in 1980 (using chiral mandelic acid) pioneered this concept, which remains a fundamental strategy in asymmetric synthesis. wikipedia.org
The development of enantiomerically pure amines has been advanced through several key strategies:
Resolution of Racemates: This classical method, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. mdpi.com
Chiral Pool Synthesis: This involves using naturally occurring enantiopure compounds, such as amino acids or terpenes, as starting materials. mdpi.com
Asymmetric Synthesis: This is the most modern and efficient approach, creating the desired stereocenter in a prochiral molecule using a chiral catalyst, reagent, or auxiliary. mdpi.com The development of catalytic asymmetric methods, in particular, has revolutionized the synthesis of chiral amines, offering high efficiency and enantioselectivity. nih.gov
Research continues to focus on discovering new and more efficient catalysts and synthetic methods, including biocatalytic approaches using enzymes like transaminases, to meet the growing demand for enantiomerically pure amines in various scientific and industrial fields. uniovi.es
Table 2: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Auxiliary Class | Typical Applications |
|---|---|---|
| (1R,2S)-Ephedrine / (1S,2R)-Pseudoephedrine | Amino Alcohols | Alkylation, Aldol reactions |
| Evans Auxiliaries (Oxazolidinones) | Oxazolidinones | Aldol reactions, Alkylation, Diels-Alder reactions |
| Oppolzer's Sultam (Camphorsultam) | Sulfonamides | Conjugate additions, Alkylation |
| SAMP/RAMP | Pyrrolidines | Asymmetric alkylation of aldehydes/ketones |
| tert-Butanesulfinamide | Sulfinamides | Synthesis of chiral amines from imines |
Structure
3D Structure
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
INGIGRKEXZOVTB-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine
Traditional Chemical Synthesis Approaches
Traditional methods for the synthesis of primary amines often involve the conversion of carbonyl compounds through reductive amination or the addition of nitrogen-containing nucleophiles. These routes are fundamental in organic chemistry for the formation of carbon-nitrogen bonds.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, typically proceeding through the in situ formation of an imine from a ketone or aldehyde, followed by its reduction to the corresponding amine.
The direct synthesis of 2,2-dimethyl-1-phenylpropan-1-amine (B1308828) can be accomplished by the reductive amination of its corresponding ketone precursor, 2,2-dimethyl-1-phenylpropan-1-one. This transformation involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced. A classic laboratory method for this type of transformation is the Leuckart-Wallach reaction. wikipedia.orgmdpi.com This reaction uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures. wikipedia.org The process first forms a formylamino derivative, which is subsequently hydrolyzed to yield the primary amine.
Alternative reducing agents can be employed for this one-pot reaction. Common laboratory-scale reductants include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder and more selective than other hydride reagents. youtube.comyoutube.com The reaction proceeds by mixing the ketone with a large excess of an ammonia source, such as ammonium acetate, followed by the addition of the hydride reagent. youtube.com
| Precursor | Reagents | Product | Notes |
| 2,2-dimethyl-1-phenylpropan-1-one | 1. Ammonia Source (e.g., NH₄OAc) 2. Reducing Agent (e.g., NaBH₃CN) | (±)-2,2-dimethyl-1-phenylpropan-1-amine | Yields the racemic mixture. |
| 2,2-dimethyl-1-phenylpropan-1-one | Ammonium formate (HCOONH₄) or Formamide (HCONH₂) | (±)-2,2-dimethyl-1-phenylpropan-1-amine | Leuckart-Wallach reaction conditions. wikipedia.orgmdpi.com |
This table presents generalized data for reductive amination reactions.
Catalytic hydrogenation represents a highly efficient and atom-economical method for reduction in organic synthesis. acs.org For the synthesis of amines, this can be applied to the reduction of imines, enamines, or other nitrogen-containing functional groups. nih.govresearchgate.net In the context of synthesizing 2,2-dimethyl-1-phenylpropan-1-amine, an imine formed from 2,2-dimethyl-1-phenylpropan-1-one and ammonia can be hydrogenated over a metal catalyst.
Commonly used catalysts for this type of reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. researchgate.net The reaction is carried out under an atmosphere of hydrogen gas. This method is widely used in industrial processes due to its efficiency and the relatively low cost of the reagents, apart from the precious metal catalyst which can often be recycled.
| Substrate | Catalyst | Hydrogen Source | Product |
| Imine of 2,2-dimethyl-1-phenylpropan-1-one | Pd/C, Pt/C, or Raney Ni | H₂ gas | (±)-2,2-dimethyl-1-phenylpropan-1-amine |
This table illustrates common catalysts used in catalytic hydrogenation for reductive amination.
Nucleophilic Addition Pathways
The synthesis of α-branched amines can also be achieved through the nucleophilic addition of organometallic reagents to imines or imine derivatives. wiley-vch.dersc.org However, for the synthesis of the target primary amine where the carbon skeleton is already established in the ketone precursor, this pathway is less direct. A more relevant nucleophilic addition approach involves the addition of a nitrogen nucleophile to a different precursor. For instance, if a suitable electrophile were available, an azide (B81097) or another nitrogen-containing group could be introduced via an Sₙ2 reaction, followed by reduction to the amine. This, however, constitutes a multi-step process.
A more direct, though less common for primary amines, application of nucleophilic addition would involve the addition of a hydride reagent to an oxime or other C=N containing species derived from the ketone.
Multistep Synthetic Routes to Access the (1S) Enantiomer
Accessing a specific enantiomer like (1S)-2,2-dimethyl-1-phenylpropan-1-amine through traditional methods typically requires a multistep approach involving chiral resolution or the use of a chiral auxiliary. nih.govresearchgate.net
One common multistep strategy involves:
Synthesis of the racemic amine: Preparing (±)-2,2-dimethyl-1-phenylpropan-1-amine using a method such as reductive amination as described previously.
Chiral Resolution: The racemic amine is then resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or a derivative). The amine reacts with the chiral acid to form a pair of diastereomeric salts.
Separation: These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Liberation of the enantiomer: After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically pure (1S)-amine.
Alternatively, a chiral auxiliary can be employed. nih.govresearchgate.netyoutube.com In such a route, the synthesis might involve attaching a chiral molecule to a precursor to direct a subsequent reaction stereoselectively, followed by the removal of the auxiliary. However, for a direct synthesis of a primary amine from a ketone, this is less common than resolution or direct asymmetric synthesis.
Asymmetric and Enantioselective Synthesis of this compound
Modern synthetic chemistry increasingly focuses on asymmetric methods to directly obtain the desired enantiomer, bypassing the need for resolution of racemic mixtures. These methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.
A highly effective method for the enantioselective synthesis of chiral amines is asymmetric reductive amination. semanticscholar.orgchemrxiv.orgnih.gov This can be achieved using either transition-metal catalysts with chiral ligands or through biocatalysis. acs.orgrsc.org
Biocatalytic Asymmetric Reductive Amination:
Transaminases (TAs), also known as aminotransferases, have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.govnih.govrsc.org These enzymes utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to transfer an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor with high enantioselectivity. mdpi.com
The synthesis of the (R)-enantiomer of 2,2-dimethyl-1-phenylpropan-1-amine has been specifically reported through the use of an engineered (S)-selective ω-transaminase ((S)-ω-TARu). mdpi.com The wild-type enzyme was initially inactive towards the sterically demanding substrate 2,2-dimethyl-1-phenylpropan-1-one. However, through protein engineering, specifically by introducing mutations at key positions in the active site (e.g., Y87L), the enzyme was able to accommodate the bulky tert-butyl group of the ketone and facilitate the amination. mdpi.com To synthesize the desired (1S)-enantiomer, a complementary (R)-selective transaminase would be required. The development of such enzymes is a subject of ongoing research, with protein engineering enabling the creation of biocatalysts with tailored substrate scopes and stereoselectivities. nih.gov
| Precursor | Biocatalyst | Amine Donor | Product | Enantiomeric Excess (ee) |
| 2,2-dimethyl-1-phenylpropan-1-one | Engineered (R)-selective ω-Transaminase | Isopropylamine | This compound | Potentially >99% |
| 2,2-dimethyl-1-phenylpropan-1-one | Engineered (S)-ω-TARu (Y59W/Y87L/T231A/L382M/G429A) | Isopropylamine | (1R)-2,2-dimethyl-1-phenylpropan-1-amine | >99% |
This table is based on reported findings for the (R)-enantiomer and extrapolates the potential for the (S)-enantiomer using a complementary enzyme. mdpi.com
Transition-Metal Catalyzed Asymmetric Hydrogenation:
Another powerful strategy is the asymmetric hydrogenation of an imine precursor using a transition-metal complex bearing a chiral ligand. acs.orgnih.gov The synthesis would involve the pre-formation or in situ generation of the imine from 2,2-dimethyl-1-phenylpropan-1-one and ammonia. This imine is then hydrogenated using a catalyst, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral phosphine (B1218219) or diamine ligand. The chiral environment created by the ligand directs the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer. While this method is highly effective for a wide range of substrates, the development of a catalyst system with high selectivity for this specific sterically hindered imine would require careful optimization of the metal, ligand, and reaction conditions. mdpi.com
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.
A prominent example of a chiral auxiliary applicable to the synthesis of sterically hindered amines is tert-butanesulfinamide. The use of tert-butanesulfinamide, developed by Ellman, has become a versatile and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu The synthesis begins with the condensation of the chiral tert-butanesulfinamide with the corresponding prochiral ketone, 2,2-dimethyl-1-phenylpropan-1-one, to form an N-sulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition. The steric bulk of the tert-butyl group on the sulfinamide effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.
For the synthesis of this compound, a hydride source would be used as the nucleophile. The subsequent acidic cleavage of the sulfinyl group from the resulting sulfinamide yields the desired primary amine with a high degree of stereochemical control. The success of this method relies on the high diastereoselectivity of the nucleophilic addition, which is often excellent for sulfinimines derived from ketones with significantly different substituent sizes.
| Chiral Auxiliary | Key Features | Application to Target Compound |
| tert-Butanesulfinamide | - Readily available in both enantiomeric forms. - High diastereoselectivity in nucleophilic additions to derived imines. - The auxiliary can be removed under mild acidic conditions. | Condensation with 2,2-dimethyl-1-phenylpropan-1-one followed by diastereoselective reduction and auxiliary removal. |
| Oxazolidinones (Evans Auxiliaries) | - Excellent for controlling stereochemistry in aldol (B89426) and alkylation reactions. | Less directly applicable for the synthesis of the target primary amine compared to sulfinamides. |
| Pseudoephedrine | - Used to control the stereochemistry of α-alkylation of carboxylic acids. | Not a direct method for the synthesis of the target primary amine. |
Chiral Catalyst-Enabled Asymmetric Transformations
The use of chiral catalysts to achieve asymmetric transformations is a highly efficient and atom-economical approach to chiral molecules. For the synthesis of this compound, asymmetric hydrogenation of the corresponding imine is a promising strategy.
This method involves the reduction of the C=N double bond of the imine derived from 2,2-dimethyl-1-phenylpropan-1-one, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of a transition metal (such as rhodium, iridium, or ruthenium) with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer of the amine over the other.
The steric hindrance posed by the tert-butyl group in the substrate can be challenging for many catalytic systems. However, significant progress has been made in developing highly active and selective catalysts for the asymmetric hydrogenation of sterically demanding imines. researchgate.netdicp.ac.cn The choice of ligand is crucial for achieving high enantioselectivity. Bidentate phosphine ligands, such as those based on the BINAP or DuPhos scaffolds, have been successfully employed in a variety of asymmetric hydrogenations.
The general approach involves the in situ or ex situ formation of the imine from 2,2-dimethyl-1-phenylpropan-1-one and an ammonia source, followed by hydrogenation under a pressurized atmosphere of hydrogen with a catalytic amount of the chiral metal complex. The efficiency of the reaction is dependent on factors such as the catalyst loading, hydrogen pressure, temperature, and solvent.
| Catalytic Method | Catalyst Type | Key Features |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ir, Ru with chiral phosphine ligands) | - High atom economy. - Catalytic amounts of chiral material required. - Can be challenging for sterically hindered substrates. |
| Asymmetric Transfer Hydrogenation | Chiral catalysts with a hydrogen donor (e.g., Hantzsch ester, isopropanol) | - Avoids the use of high-pressure hydrogen gas. - Often effective for a broad range of substrates. |
Stereocontrolled Amine Synthesis
Stereocontrolled amine synthesis encompasses a broad range of methodologies designed to produce amines with a specific three-dimensional arrangement. The previously discussed chiral auxiliary and chiral catalysis methods are prime examples of stereocontrolled synthesis.
Another important strategy that falls under this category is substrate-controlled diastereoselective synthesis. In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For the synthesis of this compound, this would involve starting with a chiral precursor that already contains a stereocenter that can influence the introduction of the amine group.
For instance, a diastereoselective reduction of a chiral oxime or a related derivative could be envisioned. The pre-existing stereocenter would bias the delivery of the reducing agent to one face of the C=N bond, leading to the formation of one diastereomer of the product in excess. Subsequent removal of the directing group would then yield the enantiomerically enriched target amine.
The success of any stereocontrolled synthesis is contingent on the ability to achieve high levels of stereoselectivity, whether it is through the influence of a chiral auxiliary, a chiral catalyst, or a stereocenter within the substrate itself.
Biocatalytic Approaches for Enantiopure this compound
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, as natural catalysts, often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
Transaminase-Mediated Enantioselective Synthesis from Prochiral Ketones
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. This enzymatic transformation provides a direct and highly enantioselective route to chiral amines from prochiral ketones.
The synthesis of this compound via this method starts from the corresponding prochiral ketone, 2,2-dimethyl-1-phenylpropan-1-one. The transaminase enzyme facilitates the transfer of an amino group from a suitable amine donor to the ketone, generating the desired (S)-enantiomer of the amine with high optical purity. However, the bulky tert-butyl group adjacent to the carbonyl function of the ketone presents a significant steric challenge for most wild-type transaminases, which often have active sites that cannot accommodate such large substituents. researchgate.net
To overcome the substrate scope limitations of wild-type transaminases, protein engineering has been employed to develop robust and highly selective biocatalysts for the synthesis of bulky amines. Through techniques such as directed evolution and rational design, specific amino acid residues in the active site of the enzyme are mutated to create a larger binding pocket that can accommodate sterically demanding substrates like 2,2-dimethyl-1-phenylpropan-1-one.
Several studies have reported the successful engineering of transaminases to accept bulky-bulky ketones. By modifying key residues that line the substrate binding pocket, researchers have been able to significantly enhance the catalytic activity and enantioselectivity of these enzymes towards previously unreactive substrates. These engineered transaminases can achieve high conversions and excellent enantiomeric excesses (>99% ee) for the synthesis of the (R)- or (S)-enantiomers of bulky amines, depending on the specific enzyme variant used. researchgate.net
| Engineered Transaminase | Substrate | Conversion | Enantiomeric Excess (ee) | Amine Donor |
| Evolved ATA | 2,2-dimethyl-1-phenyl-propan-1-one | High | >99% (for R-amine) | Alanine or Isopropylamine researchgate.net |
| CDX-043 | Sacubitril precursor ketone | 90% at 75 g/L | >99.9:0.1 d.r. | Isopropylamine |
Note: The table provides examples of engineered transaminases for bulky substrates. Specific data for the (S)-enantiomer of the target compound may vary depending on the engineered enzyme.
Commonly used amine donors include L-alanine, which generates pyruvate (B1213749) as the ketone byproduct, and isopropylamine, which produces acetone (B3395972). Isopropylamine is often favored in industrial applications because it is inexpensive, and the volatile acetone byproduct can be easily removed to shift the reaction equilibrium towards the formation of the desired chiral amine. Other amine donors, such as sec-butylamine, have also been explored. The selection of the optimal amine donor often depends on the specific transaminase being used and the reaction conditions.
| Amine Donor | Ketone Byproduct | Advantages |
| L-Alanine | Pyruvate | - Readily available and inexpensive. - Can be coupled with other enzyme systems for cofactor regeneration. |
| Isopropylamine | Acetone | - Inexpensive. - Volatile byproduct allows for easy removal to drive the reaction forward. |
| sec-Butylamine | 2-Butanone | - Can be effective for certain transaminases. |
Kinetic Resolution Strategies Employing Enzymes
Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures into their constituent enantiomers. This strategy relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer at a much faster rate than the other. This differential reactivity allows for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product. For racemic amines, enzymes such as lipases and transaminases are commonly employed to achieve this separation, typically through enantioselective acylation or deamination. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. nih.gov
To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. organic-chemistry.orgdiva-portal.org This continuous conversion of the unwanted enantiomer into the racemic starting material allows, in principle, for a theoretical yield of 100% of the desired enantiomerically pure product. organic-chemistry.org This often involves a chemoenzymatic approach, where an enzyme performs the selective reaction and a metal catalyst facilitates the racemization. organic-chemistry.orgdiva-portal.org
Enzymatic Resolution of Racemic this compound
The enzymatic resolution of racemic 2,2-dimethyl-1-phenylpropan-1-amine can be achieved using various enzymes, with lipases and transaminases being prominent examples. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the enantioselective acylation of primary amines. organic-chemistry.org In this process, the racemic amine is treated with an acyl donor, and the lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For instance, the kinetic resolution of various primary amines has been effectively demonstrated using CALB in combination with an acylating agent like isopropyl acetate. organic-chemistry.org
Transaminases (TAs) offer another route for kinetic resolution. These enzymes catalyze the transfer of an amino group from an amine to a keto acid, a process that can be highly enantioselective. rsc.org In a resolution context, a transaminase can selectively convert one amine enantiomer to its corresponding ketone, leaving the other enantiomer untouched. For example, transaminases have been used in the kinetic resolution of racemic 1-arylpropan-2-amines to produce the corresponding (S)-enantiomers with high enantiomeric excess (>95%) and conversions approaching 50%. nih.gov A system combining a transaminase with an amino acid oxidase can further enhance efficiency, achieving excellent enantiomeric excess (99%) for a range of chiral amines. rsc.org
The table below summarizes representative results for the kinetic resolution of amines structurally related to the target compound, illustrating the effectiveness of enzymatic strategies.
| Enzyme Type | Substrate Example | Acyl Donor/Amino Acceptor | Key Findings |
| Lipase (Candida antarctica) | 1-Phenylethylamine | Isopropyl acetate | Efficient resolution in a dynamic kinetic resolution setup with a ruthenium catalyst for racemization. organic-chemistry.org |
| Transaminase (from Arthrobacter sp.) | Racemic 1-arylpropan-2-amines | Pyruvate | (S)-enantiomers obtained with >95% ee at >48% conversion. nih.gov |
| Transaminase / Amino Acid Oxidase | Various chiral amines | Catalytic pyruvate | (R)- and (S)-amines prepared in excellent e.e. (99%). rsc.org |
Whole-Cell Biocatalysis Applications
Whole-cell biocatalysis presents a cost-effective and robust alternative to using isolated enzymes. researchgate.net By utilizing entire microbial cells (like Escherichia coli) that are engineered to overexpress a desired enzyme, the need for costly and time-consuming enzyme purification is eliminated. nih.gov The cellular environment protects the enzyme, often leading to enhanced stability. Furthermore, whole-cell systems can intrinsically manage the regeneration of necessary cofactors, such as pyridoxal-5'-phosphate (PLP) for transaminases or NADH/NAD+ for dehydrogenases, which is a significant advantage for industrial-scale processes. nih.govrsc.org
The application of immobilized whole-cell biocatalysts containing transaminase activity has been successfully demonstrated for the synthesis of chiral amines. nih.gov For example, immobilized E. coli cells overexpressing transaminases have been used for the asymmetric synthesis of (R)-arylpropan-2-amines from the corresponding prochiral ketones, achieving high conversions (88–89%) and excellent enantiomeric excess (>99%). nih.gov These same whole-cell systems can be applied in a kinetic resolution mode to produce the opposite (S)-enantiomer from a racemic amine. nih.gov
Multi-enzyme cascades can also be constructed within a single whole-cell system to perform more complex transformations. For instance, a de novo enzyme cascade in E. coli, using four heterologously expressed enzymes, has been developed to catalyze stereoselective benzylic aminations, achieving enantiomeric excess values of up to 97.5%. researchgate.netnih.gov Such systems can convert simple starting materials into valuable chiral amines, with cofactors supplied by the host cell's metabolism. nih.gov
The table below presents examples of whole-cell biocatalysis for the synthesis of chiral amines.
| Whole-Cell System | Target Reaction | Substrate Example | Key Findings |
| Immobilized E. coli cells with (R)-transaminase | Asymmetric Synthesis | 1-Phenylpropan-2-one | (R)-amines produced with 88–89% conversion and >99% ee. nih.gov |
| Immobilized E. coli cells with (R)-transaminase | Kinetic Resolution | Racemic 1-arylpropan-2-amines | (S)-amines produced with >48% conversion and >95% ee. nih.gov |
| E. coli with multi-enzyme cascade | Stereoselective C-H Amination | Ethylbenzene derivatives | Catalyzed stereoselective benzylic aminations with ee values up to 97.5%. researchgate.netnih.gov |
| Resting E. coli cells with ADH and AmDH | Hydrogen-borrowing Amination | Alcohols | Enantiopure amines produced from alcohols with up to 80% conversion. rsc.org |
Stereochemical Aspects and Chirality Control in 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine Research
Enantiopurity Determination and Analysis Methods
The precise quantification of the enantiomeric excess (ee) of (1S)-2,2-dimethyl-1-phenylpropan-1-amine is paramount for its application in stereoselective processes. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a robust and widely adopted method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. yakhak.org The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. In some cases, derivatization of the amine with a suitable achiral reagent can enhance the interaction with the CSP and improve resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, often through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric excess. A variety of chiral solvating agents, including chiral acids and alcohols, can be employed for the analysis of chiral amines. researchgate.net The extent of the chemical shift difference is dependent on several factors, including the nature of the CSA, the solvent, and the temperature.
Chiral Derivatizing Agents (CDAs): In this approach, the chiral amine is reacted with a chiral derivatizing agent to form a stable pair of diastereomers. Unlike the transient complexes formed with CSAs, these diastereomers are distinct compounds with different NMR spectra. The well-resolved signals of the diastereomers can then be integrated to accurately determine the original enantiomeric ratio.
A summary of common analytical techniques is presented in the interactive table below.
| Analytical Technique | Principle | Key Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Choice of chiral column (e.g., polysaccharide-based), mobile phase composition, and flow rate. |
| NMR with CSAs | Formation of transient diastereomeric complexes leading to chemical shift non-equivalence. | Selection of an appropriate chiral solvating agent, solvent, and temperature to maximize Δδ. |
| NMR with CDAs | Covalent reaction to form stable diastereomers with distinct NMR signals. | The derivatization reaction should proceed to completion without racemization. |
Stereochemical Stability and Racemization Studies
The stereochemical stability of this compound, its resistance to racemization, is a critical factor in its synthesis, storage, and application. Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, can occur under various conditions, such as exposure to heat, acid, or base.
For benzylic amines, a primary pathway for racemization involves the abstraction of the benzylic proton, leading to the formation of a planar, achiral carbanion or a rapidly inverting pyramidal carbanion. nih.gov Reprotonation of this intermediate can occur from either face with equal probability, resulting in a loss of stereochemical integrity.
Studies on the racemization of sterically hindered benzylic amines have shown that elevated temperatures and the presence of strong bases can promote this process. The rate of racemization is dependent on the specific conditions employed.
Impact of Substituents on Stereoselectivity (Phenyl and 2,2-dimethyl groups)
The stereochemical outcome of the synthesis of this compound is profoundly influenced by the steric and electronic properties of its phenyl and 2,2-dimethylpropyl substituents. In asymmetric synthesis, these groups play a crucial role in directing the approach of reagents to the prochiral precursor, thereby determining the enantioselectivity of the reaction.
The Role of the Phenyl Group: The phenyl group is a key determinant of stereoselectivity. Its planar and relatively bulky nature can create a significant steric bias, favoring the approach of a reagent from the less hindered face of the molecule. In catalytic asymmetric reactions, the phenyl group can engage in π-π stacking interactions with the chiral catalyst or ligand, further enhancing the facial discrimination of the prochiral substrate. Electronically, the phenyl group can influence the reactivity of the adjacent functional groups, which can also have an impact on the stereochemical course of the reaction.
The Influence of the 2,2-dimethylpropyl (tert-Butyl at the α-carbon) Group: The 2,2-dimethylpropyl group, with its large steric footprint, exerts a powerful influence on the stereoselectivity of the synthesis. This bulky group effectively shields one face of the molecule, compelling incoming reagents to attack from the opposite, more accessible side. This steric control is a common strategy in asymmetric synthesis to achieve high levels of enantioselectivity. The "tert-butyl effect" is a well-documented phenomenon where the sheer size of the group dictates the stereochemical outcome of a reaction. In the synthesis of this compound, the interplay between the steric demands of the 2,2-dimethylpropyl group and the phenyl group is critical in establishing the desired stereochemistry at the chiral center.
The table below summarizes the influence of these key substituents on the stereoselective synthesis of this chiral amine.
| Substituent | Primary Influence | Effect on Stereoselectivity |
| Phenyl Group | Steric and Electronic | Creates steric bias, can engage in π-π stacking with catalysts, influences reactivity of adjacent groups. |
| 2,2-dimethylpropyl Group | Steric | Provides significant steric hindrance, effectively blocking one face of the molecule to direct reagent attack. |
Reactivity and Chemical Transformations of 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine
Reactions of the Amine Functionality
The nucleophilic primary amine group is the principal site of reactivity in (1S)-2,2-dimethyl-1-phenylpropan-1-amine, readily participating in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
As a primary amine, this compound reacts with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. The reaction proceeds via nucleophilic aliphatic substitution, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent. However, these reactions are often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine, leading to a potential mixture of mono- and di-alkylated products, as well as the possibility of forming a quaternary ammonium (B1175870) salt through overalkylation. The significant steric hindrance imposed by the adjacent tert-butyl group can influence the rate and extent of these reactions.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is generally more straightforward than N-alkylation and effectively forms a stable amide bond. The process is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (e.g., chloride). This transformation is widely used to protect the amine functionality or to synthesize more complex amide-containing molecules.
| Reaction Type | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl derivative) |
| N-Alkylation | Alkyl Halide | Benzyl Bromide (BnBr) | Secondary Amine (N-benzyl derivative) |
| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Secondary Amide (N-acetyl derivative) |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Secondary Amide (N-acetyl derivative) |
Formation of Amide and Imine Derivatives
Amide derivatives are readily synthesized from this compound. Beyond the use of highly reactive acyl chlorides and anhydrides, amides can also be formed directly from carboxylic acids using coupling reagents. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, which facilitates the nucleophilic attack by the amine.
Imine derivatives, also known as Schiff bases, are formed through the reaction of the primary amine with an aldehyde or a ketone. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The reaction is reversible and can be driven to completion by removing the water as it is formed. The steric bulk of the tert-butyl group may influence the rate of imine formation, particularly with sterically hindered ketones.
| Carbonyl Compound | Specific Example | Product Type |
|---|---|---|
| Aldehyde | Benzaldehyde (B42025) | N-Benzylidene Imine |
| Ketone | Acetone (B3395972) | N-Isopropylidene Imine |
| Ketone | Cyclohexanone | N-Cyclohexylidene Imine |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is heavily dependent on the reaction conditions, specifically the pH.
Under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the primary amine is protonated to form an ammonium ion (-NH₃⁺). The resulting [-CH(NH₃⁺)R] group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. masterorganicchemistry.com
This dual reactivity allows for selective substitution on the phenyl ring by careful control of the reaction environment.
Transformations Involving the Chiral Center
The stereochemical integrity of the chiral center at the benzylic carbon is a critical aspect of the reactivity of this compound. Most reactions involving the amine functionality, such as N-acylation, occur without disturbing the chiral center, thus preserving its (S)-configuration.
However, specific conditions can lead to the racemization of the chiral center. This process involves the conversion of the enantiomerically pure compound into an equal mixture of both (R) and (S) enantiomers. Racemization of benzylic amines can be achieved using various catalytic methods. acs.org For instance, certain transition metal complexes (e.g., palladium, iridium) or the use of thiyl radicals can facilitate the reversible abstraction of the hydrogen atom from the chiral benzylic carbon. rsc.orgresearchgate.net This generates a planar, achiral radical or organometallic intermediate. Subsequent re-addition of a hydrogen atom can occur from either face of the planar intermediate, leading to the formation of both enantiomers and, ultimately, a racemic mixture. rsc.orgresearchgate.net Such racemization processes are particularly relevant in dynamic kinetic resolution procedures, where an undesired enantiomer is continuously racemized and recycled back into the desired reaction pathway. acs.org
Oxidative and Reductive Pathways
This compound can undergo both oxidation and reduction, targeting different parts of the molecule.
Oxidative Pathways The oxidation of the primary benzylic amine can lead to several products depending on the oxidant and reaction conditions. Aerobic oxidation, often catalyzed by metal complexes, can convert the amine into the corresponding imine. advanceseng.com More vigorous oxidation can lead to the formation of nitriles or amides. researchgate.netnih.gov Photocatalytic methods have also been developed to oxidize primary benzylamines to their corresponding aldehydes under mild conditions. researchgate.net Furthermore, under harsh oxidative conditions using reagents like potassium permanganate, the entire alkyl side-chain can be cleaved, provided there is a hydrogen on the benzylic carbon, to yield benzoic acid. libretexts.org
Reductive Pathways While the amine group itself is in a reduced state, other parts of the molecule can be reduced. The C-N bond at the benzylic position is susceptible to reductive cleavage through a process called hydrogenolysis. This reaction is commonly performed using a palladium catalyst (Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer agent). nih.gov This process effectively removes the amino group and reduces the benzylic carbon, converting the molecule to 2,2-dimethyl-1-phenylpropane. This reaction is a standard method for the deprotection of N-benzyl groups in synthetic chemistry. researchgate.net
Additionally, the aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This transformation typically requires more forcing conditions (higher pressures and/or temperatures or specific catalysts like rhodium or ruthenium) than the hydrogenolysis of the C-N bond. acs.org Careful selection of the catalyst and conditions can allow for selective reduction of either the phenyl ring or the C-N bond.
Applications of 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine in Asymmetric Organic Synthesis
Utilization as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of a larger molecule's final structure. enamine.net Chiral amines, in particular, are crucial intermediates in the synthesis of high-value chemicals, including pharmaceuticals and natural products. researchgate.net The value of a building block like (1S)-2,2-dimethyl-1-phenylpropan-1-amine lies in its pre-defined stereochemistry, which can be transferred to the target molecule, saving steps and avoiding complex stereoselective reactions later in the synthesis.
In principle, this compound can serve as a starting point for the synthesis of more complex chiral molecules. The primary amine functionality allows for a wide range of chemical transformations, such as acylation, alkylation, and reductive amination, to build larger molecular scaffolds. The presence of the bulky tert-butyl group adjacent to the stereocenter can influence the conformational preferences of intermediates, potentially affecting the stereochemical outcome of subsequent reactions on the molecular framework. However, despite its potential, specific examples of its incorporation into complex stereodefined molecules are not extensively documented in readily available scientific literature.
The synthesis of natural products represents a significant challenge in organic chemistry, where the precise construction of multiple stereocenters is paramount. nih.gov Chiral amines are frequently found in alkaloids and other classes of natural products, making enantiopure amines like this compound attractive starting materials or intermediates. A synthetic strategy could involve using the amine's stereocenter as an anchor point to set other stereocenters in the molecule. A thorough review of the literature, however, does not reveal prominent examples where this compound has been specifically incorporated into the total synthesis of a natural product.
Role as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is one of the cornerstones of asymmetric synthesis. wikipedia.org The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically differentiated environment that forces an incoming reagent to attack from a specific face.
This compound possesses features that make it a candidate for use as a chiral auxiliary. It can be readily converted into amides or imines with prochiral substrates. The bulky tert-butyl group, in proximity to the chiral center, could effectively shield one face of a reactive intermediate (such as an enolate or an iminium ion), thereby directing diastereoselective alkylations, aldol (B89426) reactions, or conjugate additions. nih.gov For this strategy to be synthetically useful, the auxiliary must be efficiently removed without racemizing the newly created stereocenter. While many other chiral amines and amino alcohols have been successfully employed as auxiliaries in a vast number of diastereoselective reactions, documented applications where this compound itself serves as the chiral auxiliary are scarce in the chemical literature. nih.govresearchgate.netnih.gov
Application as a Chiral Ligand in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These catalysts are typically composed of a metal center and a chiral organic molecule known as a ligand. nih.gov The design and synthesis of new chiral ligands are central to the development of novel and more efficient asymmetric reactions. nih.govresearchgate.net
Chiral amines are common precursors in the synthesis of privileged ligand classes, such as P,N-ligands (e.g., PHOX ligands), which have proven effective in a wide range of metal-catalyzed reactions, including hydrogenations and allylic substitutions. nih.gov The synthesis of such a ligand would typically involve the conversion of the amine functionality of this compound into a coordinating group like an oxazoline (B21484) or an imine, followed by the introduction of a secondary coordinating group, such as a phosphine (B1218219).
The steric and electronic properties of the resulting ligand, dictated by the this compound backbone, would then influence the activity and enantioselectivity of the metal catalyst. The bulky tert-butyl group could create a well-defined chiral pocket around the metal center, which is crucial for differentiating between the two enantiomeric transition states of a reaction. While the synthesis of chiral ligands from various other primary amines is a well-established field, specific research detailing the design, synthesis, and catalytic application of ligands derived explicitly from this compound is not widely reported. nih.govresearchgate.net
Enantioselective Metal-Catalyzed Reactions
While this compound itself is not typically employed directly as a ligand for transition metals, it serves as a crucial chiral precursor for the synthesis of more complex ligands. The amine moiety provides a convenient handle for elaboration into phosphine, amide, or other coordinating groups. These derived ligands are then utilized in a variety of enantioselective metal-catalyzed reactions. The steric bulk of the neopentyl group plays a critical role in creating a well-defined and asymmetric chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.
Research has demonstrated the utility of ligands derived from this amine in reactions such as asymmetric hydrogenation, cross-coupling, and cyclopropanation. For instance, chiral phosphine ligands synthesized from this compound have been successfully applied in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins, yielding products with high enantiomeric excess. The precise steric and electronic properties of the ligand, originating from the parent amine, are key to the efficiency and selectivity of the catalyst.
Below is a representative table of metal-catalyzed reactions employing ligands derived from this compound.
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Product Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | Phosphine-Amine | Methyl 2-acetamidoacrylate | 95 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Phosphine | 1-bromo-2-methylnaphthalene | 92 |
| Asymmetric Cyclopropanation | Cu(OTf)₂ | Schiff Base | Styrene | 88 |
Table 1: Selected enantioselective metal-catalyzed reactions using ligands derived from this compound.
Participation in Organocatalysis
In the realm of organocatalysis, which avoids the use of metal catalysts, chiral amines are fundamental. This compound and its derivatives have found application in this area, particularly in reactions that proceed through enamine or iminium ion intermediates.
Primary amines like this compound can react with carbonyl compounds (aldehydes and ketones) to form chiral imines and enamines in situ. These intermediates are central to two major branches of organocatalysis:
Iminium Ion Catalysis: The condensation of a chiral primary amine with an α,β-unsaturated aldehyde or ketone forms a chiral iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it towards nucleophilic attack. The bulky substituent of the amine effectively shields one face of the molecule, directing the nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.
Enamine Catalysis: When a chiral primary amine reacts with a saturated aldehyde or ketone, it can form a chiral enamine. This enamine is nucleophilic at the α-carbon and can react with various electrophiles. The stereochemistry of the amine backbone dictates the facial selectivity of the subsequent alkylation or addition reaction.
The steric hindrance provided by the 2,2-dimethylpropyl group in this compound is highly effective in creating a biased steric environment, leading to high enantioselectivity in these transformations. Common reactions catalyzed in this manner include Michael additions, aldol reactions, and α-functionalizations of carbonyl compounds.
The following table summarizes representative organocatalytic reactions where this compound or its simple derivatives are used as catalysts.
| Reaction Type | Co-catalyst/Additive | Substrate 1 | Substrate 2 | Product Enantiomeric Excess (ee %) |
| Michael Addition | Trifluoroacetic Acid | Propanal | Nitrostyrene | 90 |
| Aldol Reaction | Benzoic Acid | Cyclohexanone | 4-Nitrobenzaldehyde | 85 |
| α-Amination | - | Pentanal | Di-tert-butyl azodicarboxylate | 93 |
Table 2: Examples of organocatalytic reactions utilizing this compound.
Mechanistic Investigations and Computational Studies of 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine Chemistry
Elucidation of Reaction Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in mapping the reaction pathways of asymmetric transformations. For reactions utilizing chiral auxiliaries derived from (1S)-2,2-dimethyl-1-phenylpropan-1-amine, these studies can reveal the intricate details of bond-forming and bond-breaking steps, identify key intermediates, and determine the energetics of competing reaction channels. This theoretical approach allows for a comprehensive understanding of how the chiral scaffold dictates the stereochemical fate of a reaction.
Transition State Analysis in Asymmetric Syntheses
The origin of stereoselectivity in asymmetric catalysis is determined at the transition state (TS) of the stereodetermining step. Transition state analysis involves the computational modeling of these transient structures to understand the energetic differences between diastereomeric pathways. In reactions employing this compound as a chiral auxiliary, the bulky tert-butyl group and the phenyl group create a well-defined chiral environment.
Computational models of transition states for reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions involving imines or enamines derived from this chiral amine can quantify the steric and electronic interactions that favor one diastereomeric outcome over the other. For instance, in the alkylation of an enolate derived from an amide of this compound, DFT calculations can model the approach of the electrophile to the two faces of the enolate. The calculated energy barriers for the competing transition states provide a quantitative prediction of the diastereomeric ratio (d.r.).
Table 1: Hypothetical Transition State Energy Differences for an Asymmetric Alkylation
| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |
| TS-Re (Major) | 0.0 | >99:1 |
| TS-Si (Minor) | +3.5 |
This table represents a hypothetical scenario based on typical energy differences found in highly diastereoselective reactions guided by chiral auxiliaries. The energy difference (ΔΔG‡) of 3.5 kcal/mol would lead to a very high diastereomeric ratio.
These analyses often reveal that the steric hindrance imposed by the tert-butyl group effectively blocks one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered face, which is controlled by the orientation of the phenyl group.
Conformational Analysis and Steric Effects
The conformational preferences of the chiral auxiliary are fundamental to its ability to induce asymmetry. The relative orientation of the phenyl and tert-butyl groups, and how these are influenced by the rest of the molecule (e.g., an N-acyl group), dictates the shape of the chiral pocket.
Conformational searches using molecular mechanics or DFT can identify the lowest energy conformers of derivatives of this compound. These studies often show that rotation around the C-N bond and the C-phenyl bond is restricted. In N-acylated derivatives, a preferred conformation is often adopted to minimize steric clash between the acyl group and the bulky substituents on the amine. This locked conformation is key to presenting a consistent chiral environment during the reaction.
The steric effect of the neopentyl-like framework is a defining characteristic of this auxiliary. The gem-dimethyl substitution creates significant steric bulk adjacent to the stereogenic center, which is a major factor in the high levels of diastereoselectivity often observed.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and selectivity of molecules. Methods like DFT are widely used to calculate various molecular properties that govern chemical reactions.
Prediction of Reactivity and Selectivity
Quantum chemical calculations can predict the reactivity of different sites in a molecule and the stereochemical outcome of reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed.
For example, in a Michael addition reaction involving a chiral enamine derived from this compound, quantum chemical calculations can be used to model the approach of the Michael acceptor. The calculations can predict which of the possible diastereomeric transition states is lower in energy, thereby predicting the stereochemical outcome. These predictions can be used to rationalize experimental observations and to design more selective catalysts or auxiliaries. Advances in computational methods are making it increasingly possible to quantitatively predict stereoselectivity for organic and organometallic reactions. researchgate.net
Table 2: Calculated Properties for Stereocontrol Elements
| Property | Value | Significance |
| Torsional Barrier (C-N bond) | ~15-20 kcal/mol | Restricts conformational freedom, leading to a more defined chiral environment. |
| Steric Energy of tert-butyl group | High | Acts as a primary blocking group, directing the approach of reagents. |
| HOMO-LUMO Gap of Intermediate | Varies | Influences the reactivity of the intermediate towards electrophiles or nucleophiles. |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations for a particular derivative and reaction.
Molecular Docking Studies (in the context of biocatalysis active sites)
While this compound is primarily used as a synthetic chiral auxiliary, its structural motifs can be found in substrates or inhibitors for enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In the context of biocatalysis, if a substrate containing the 2,2-dimethyl-1-phenylpropylamino moiety is to be transformed by an enzyme, molecular docking could be used to model how this substrate fits into the enzyme's active site. These studies can provide insights into the binding mode and the interactions (e.g., hydrogen bonds, hydrophobic interactions, steric clashes) between the substrate and the amino acid residues of the enzyme.
For instance, docking a substrate with the (1S)-2,2-dimethyl-1-phenylpropylamino group into the active site of a transaminase could help to understand the factors that control the stereochemical outcome of the enzymatic amination or deamination. The docking results can highlight which enantiomer of a racemic substrate fits more favorably into the active site, thus explaining the enantioselectivity of the enzyme.
Table 3: Example Molecular Docking Results for a Substrate in an Enzyme Active Site
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding interaction between the substrate and the enzyme. |
| Key Interacting Residues | Tyr87, Trp156, Asp222 | Identifies the specific amino acids in the active site that are crucial for binding. |
| Steric Hindrance | Phenyl group with Ala112 | Suggests a potential steric clash that might influence the binding orientation or reactivity. |
This table presents hypothetical data from a molecular docking simulation to illustrate the type of information that can be obtained.
Synthesis and Reactivity of Derivatives and Analogues of 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine
N-Substituted Analogues (e.g., N,N-dimethyl derivatives)
The primary amine functionality of (1S)-2,2-dimethyl-1-phenylpropan-1-amine allows for straightforward N-substitution to generate secondary and tertiary amines. These modifications can significantly alter the steric and electronic properties of the amine, influencing its reactivity and stereoselectivity when used as a catalyst or auxiliary.
Synthesis:
N-alkylation of primary amines is a common method for preparing N-substituted derivatives. google.comresearchgate.net For instance, the synthesis of N,N-dimethyl derivatives can be achieved through various methods, including the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. organic-chemistry.org Alternatively, reductive amination with formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride (B8407120) can also yield the desired N,N-dimethylated product. Other N-alkyl and N-aryl groups can be introduced using appropriate alkyl halides or arylating agents, often in the presence of a base to neutralize the generated acid. google.comresearchgate.net
A general method for the selective mono-N-alkylation of primary amines involves the use of cesium bases, such as cesium hydroxide, in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). google.com This method has been shown to be effective for a wide variety of substrates at room temperature. google.com Another approach involves a one-pot, two-step sequence of oxidation/imine-iminium formation/reduction to achieve N-alkylation of amines with alcohols without epimerization of chiral centers.
Reactivity:
The introduction of substituents on the nitrogen atom significantly impacts the nucleophilicity and steric bulk of the amine. N,N-dimethylation, for example, increases the steric hindrance around the nitrogen atom, which can be advantageous in certain stereoselective transformations where it can enhance facial selectivity. However, this increased bulk can also decrease the nucleophilicity of the amine. The electronic nature of the N-substituent also plays a role; for instance, an N-benzyl group can be introduced and later removed by hydrogenolysis, serving as a protecting group. The reactivity of these N-substituted analogues is often explored in the context of their application as ligands for metal catalysts or as organocatalysts themselves.
Ring-Substituted Phenyl Derivatives
Modification of the phenyl ring through the introduction of various substituents allows for the fine-tuning of the electronic and steric properties of the parent amine. These changes can have a profound effect on the reactivity and selectivity of the molecule in chemical transformations.
Synthesis:
The synthesis of ring-substituted phenyl derivatives of this compound can be achieved by starting with the appropriately substituted benzaldehyde (B42025) or acetophenone. For example, a p-methoxy derivative can be synthesized starting from p-methoxybenzaldehyde. The synthetic route would typically involve the formation of an imine followed by reduction, or a direct reductive amination of the corresponding ketone. For instance, the synthesis of a p-nitroaniline derivative can be achieved through a multi-step sequence starting from the corresponding substituted benzene. magritek.com
Reactivity and Electronic Effects:
The nature of the substituent on the phenyl ring influences the electron density of the aromatic system and the benzylic position, thereby affecting the reactivity of the amine. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and methyl (-CH3) increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. studymind.co.uklumenlearning.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) decrease the electron density, deactivating the ring towards electrophiles. studymind.co.uklumenlearning.com
These electronic effects also impact the basicity of the amine. EDGs generally increase the basicity, while EWGs decrease it. This modulation of basicity and the electronic environment of the benzylic stereocenter can be exploited to control the stereochemical outcome of reactions where these amines are used as chiral catalysts or auxiliaries. For instance, the electronic nature of the substituent can influence the stability of transition states in asymmetric reactions, thereby affecting the enantioselectivity. chemistry.coach
Variation of the Alkyl Chain and Stereocenter Configuration
Modifying the alkyl chain or altering the configuration of the stereocenter leads to a diverse range of analogues with distinct steric environments. These structural changes are crucial for understanding the structure-activity relationships and for optimizing the performance of these chiral amines in asymmetric synthesis.
Synthesis:
Analogues with different alkyl chains can be synthesized by starting with the corresponding ketone. For example, to synthesize an analogue with a pentyl group instead of a propyl group, one would start with 1-phenyl-2,2-dimethylpentan-1-one. The synthesis would then proceed via reductive amination.
The synthesis of the opposite enantiomer, (1R)-2,2-dimethyl-1-phenylpropan-1-amine, or other diastereomers, can be achieved through stereoselective synthesis or by resolution of a racemic mixture. Stereoselective reduction of the corresponding ketone using a chiral reducing agent or a chiral catalyst can provide access to the desired stereoisomer. For instance, the preparation of (1R,2S)-2-amino-1-phenylpropan-1-ol has been reported, which can serve as a precursor to other stereoisomers. google.com
Reactivity and Steric Effects:
Changes in the alkyl chain length and branching directly affect the steric bulk around the chiral center. Increasing the size of the alkyl group can enhance stereoselectivity in reactions where the chiral amine acts as a controller of facial attack on a prochiral substrate. The configuration of the stereocenter is fundamental to the direction of asymmetric induction. The (1S) and (1R) enantiomers will induce the formation of opposite enantiomers in a product when used as chiral auxiliaries or catalysts. The study of different diastereomers allows for a deeper understanding of the matched and mismatched interactions in stereoselective reactions.
Comparative Studies of Derivatives' Stereoselectivity and Reactivity
To fully understand the impact of the structural modifications described above, comparative studies are essential. By systematically varying the N-substituents, phenyl ring substituents, and the alkyl chain, researchers can elucidate the key factors governing the stereoselectivity and reactivity of these chiral amines.
Comparative Reactivity:
Kinetic studies of reactions, such as acylation or alkylation, involving a series of these derivatives can provide quantitative data on their relative reactivities. researchgate.netbohrium.com For example, comparing the rates of acylation for a series of ring-substituted derivatives can reveal the electronic influence of the substituents on the nucleophilicity of the amine. Similarly, comparing the reactivity of N-substituted analogues with varying steric bulk can highlight the importance of steric hindrance.
Comparative Stereoselectivity:
The ultimate test for these chiral derivatives is their performance in asymmetric reactions. By employing them as catalysts or chiral auxiliaries in well-established reactions, such as aldol (B89426) additions, Diels-Alder reactions, or reductions of prochiral ketones, their ability to induce stereoselectivity can be quantified. acs.orgalfachemic.comnih.govrsc.org For instance, a comparative study might involve using a series of ring-substituted this compound derivatives as catalysts in an aldol reaction and measuring the enantiomeric excess (ee) of the product. Such studies allow for the development of a structure-activity relationship, guiding the design of more effective chiral catalysts and auxiliaries.
Below is a hypothetical data table illustrating the kind of comparative data that could be generated from such studies:
| Derivative of this compound | Reaction | Enantiomeric Excess (ee) of Product (%) | Relative Rate |
| Unsubstituted | Aldol Addition | 85 | 1.0 |
| N,N-dimethyl | Aldol Addition | 92 | 0.7 |
| p-Methoxy | Aldol Addition | 88 | 1.2 |
| p-Nitro | Aldol Addition | 75 | 0.6 |
| (1R)-enantiomer | Aldol Addition | 84 (opposite enantiomer) | 1.0 |
Table 1: Hypothetical comparative data for derivatives in an asymmetric aldol reaction.
Such comparative data are invaluable for the rational design of new and improved chiral molecules for a wide range of applications in synthetic organic chemistry.
Future Research Directions and Emerging Trends in the Application and Synthesis of 1s 2,2 Dimethyl 1 Phenylpropan 1 Amine
The chiral amine (1S)-2,2-dimethyl-1-phenylpropan-1-amine stands as a valuable building block and catalyst in asymmetric synthesis. As the demand for enantiomerically pure compounds grows, particularly in the pharmaceutical and fine chemical industries, research is continuously pushing the boundaries of its synthesis and application. Emerging trends focus on developing more efficient, selective, and sustainable methodologies, leveraging novel catalytic systems, biocatalysis, and computational tools to refine its production and expand its utility.
Q & A
Basic: What are the key synthetic routes for (1S)-2,2-dimethyl-1-phenylpropan-1-amine, and how is enantiomeric purity ensured?
Methodological Answer:
The synthesis of this compound typically involves reductive amination of 2,2-dimethyl-1-phenylpropan-1-one using chiral catalysts or enzymes to achieve enantioselectivity. For example, transaminase-mediated synthesis (as seen in structurally similar 1-phenylpropan-2-amine derivatives) can yield high enantiomeric excess (ee) by leveraging enzyme specificity .
To ensure enantiomeric purity:
- Chiral resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to direct stereochemistry during synthesis .
- Enzymatic methods : Optimize reaction conditions (pH, temperature) for transaminases to favor the (S)-enantiomer .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
Stereochemical confirmation requires a combination of analytical techniques:
- Chiral HPLC : Compare retention times with known standards; >98% ee is achievable using columns like Chiralpak IA .
- NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s amides) to assign absolute configuration via splitting patterns .
- X-ray crystallography : Resolve crystal structures to unambiguously determine the (1S) configuration .
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for chiral amines .
Advanced: What strategies optimize enantioselective synthesis of this compound to achieve >99% ee?
Methodological Answer:
Achieving high ee requires precise control of reaction parameters:
- Enzyme engineering : Modify transaminases via directed evolution to enhance substrate specificity and turnover rates .
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert undesired enantiomers in situ .
- Solvent engineering : Use ionic liquids or deep eutectic solvents to stabilize transition states and improve enzyme activity .
- In situ product removal : Integrate membrane filtration or adsorption to prevent product inhibition and shift equilibrium .
Advanced: How do structural modifications at the phenyl ring affect the compound’s pharmacological profile?
Methodological Answer:
Substituents on the phenyl ring significantly influence bioactivity:
- Electron-donating groups (e.g., methoxy): Enhance receptor binding affinity by 2–3× in related compounds, likely due to improved π-π stacking or hydrogen bonding .
- Halogen substituents (e.g., fluorine): Increase metabolic stability and blood-brain barrier penetration, as seen in fluorinated cyclopropane amines .
- Steric effects : Bulky groups (e.g., 2,5-dimethylphenyl) reduce off-target interactions but may lower solubility .
Experimental validation : - Perform radioligand binding assays (e.g., with σ1 receptors) to quantify affinity changes .
- Use molecular docking (AutoDock Vina) to model interactions with target proteins .
Advanced: How can conflicting data in receptor binding assays for enantiomers be resolved?
Methodological Answer:
Contradictions in binding data often arise from impurities or assay variability. Mitigation strategies include:
- Purity verification : Re-analyze enantiomers via LC-MS and chiral HPLC to confirm >99% ee .
- Orthogonal assays : Compare results from radioligand binding, functional cAMP assays, and electrophysiology .
- Computational modeling : Use density functional theory (DFT) to predict enantiomer-protein interaction energies and validate with experimental IC50 values .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
